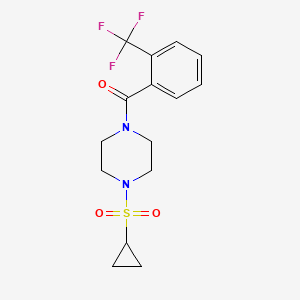
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C15H17F3N2O3S and its molecular weight is 362.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, often referred to as a piperazine derivative, has garnered attention in pharmaceutical research for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a phenyl group with a trifluoromethyl substituent. This unique structure contributes to its biological activity.
Research indicates that compounds with similar structures often exhibit mechanisms such as:
- Inhibition of Enzymatic Activity : Many piperazine derivatives act as inhibitors for various enzymes, including kinases and proteases, which are crucial in cellular signaling pathways.
- Antiviral Activity : Some studies suggest that related compounds may inhibit viral replication, particularly in the context of Hepatitis C virus (HCV) and other viral pathogens .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HCV replication | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Inhibition of MEK and other kinases |
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of piperazine derivatives highlighted the effectiveness of compounds similar to this compound against HCV. The compound demonstrated significant inhibition of viral replication in vitro, suggesting potential for therapeutic use in treating viral infections .
Case Study 2: Anticancer Properties
Another research effort focused on the cytotoxic effects of piperazine derivatives on various cancer cell lines. The compound exhibited notable antiproliferative activity against multiple cancer types, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis indicated that the trifluoromethyl group enhances cytotoxicity by increasing lipophilicity and facilitating cell membrane penetration .
Research Findings
Recent findings have shown that the compound's ability to inhibit specific kinases may be linked to its structural features. For instance, the presence of sulfonyl groups has been associated with increased potency against certain targets, while the trifluoromethyl group contributes to improved pharmacokinetic properties .
Propriétés
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3S/c16-15(17,18)13-4-2-1-3-12(13)14(21)19-7-9-20(10-8-19)24(22,23)11-5-6-11/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYOZTNJWLKBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













